molecular formula C15H19F2NO2 B6188540 {7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol CAS No. 2758001-22-6

{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol

Cat. No. B6188540
CAS RN: 2758001-22-6
M. Wt: 283.3
InChI Key:
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Description

7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-ylmethanol (DFO-BzMeOH) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for the synthesis of various organic compounds and for the study of biochemical and physiological processes. DFO-BzMeOH is a highly stable and non-toxic compound that is used in various laboratory experiments and is also a potential therapeutic agent.

Scientific Research Applications

{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol is widely used in scientific research for the synthesis of various organic compounds and for the study of biochemical and physiological processes. It is used in the synthesis of peptides, peptide analogs, and other organic compounds. It is also used in the study of enzyme-catalyzed reactions, protein folding, and other biochemical processes. Additionally, this compound is used in the study of drug metabolism, drug-target interactions, and pharmacokinetics.

Mechanism of Action

{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol is a highly stable and non-toxic compound that is used in various laboratory experiments and is also a potential therapeutic agent. It has been shown to interact with a variety of enzymes and proteins, including cytochrome P450, and to inhibit the activity of several enzymes involved in drug metabolism. Additionally, it has been shown to interact with G-protein coupled receptors, and to modulate the activity of several signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in drug metabolism, including cytochrome P450. Additionally, it has been shown to interact with G-protein coupled receptors, and to modulate the activity of several signaling pathways. Furthermore, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects in animal models.

Advantages and Limitations for Lab Experiments

The use of {7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol in laboratory experiments has several advantages. It is a highly stable and non-toxic compound that is easy to synthesize and use. Additionally, it has a wide range of applications in scientific research, and it is a potential therapeutic agent. Its use in laboratory experiments is also relatively inexpensive.
However, there are also some limitations to the use of this compound in laboratory experiments. It has a low solubility in water, which can make it difficult to use in some experiments. Additionally, it can be difficult to synthesize in large quantities, and it can be difficult to purify.

Future Directions

The potential applications of {7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol are vast and far-reaching. Future research should focus on exploring the potential therapeutic applications of this compound, such as its anti-inflammatory, anti-tumor, and anti-oxidant effects. Additionally, further research should focus on exploring the potential of this compound as a drug-targeting agent, and as a tool for modulating the activity of signaling pathways. Furthermore, further research should focus on developing methods for synthesizing this compound in large quantities and for purifying it.

Synthesis Methods

{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol is synthesized from the reaction of 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-ol and methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and the reaction is carried out at a temperature of 70°C. The reaction is complete in approximately three hours and yields a product with a purity of up to 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol' involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzylamine", "2,2-Difluoroethanol", "Sodium hydride", "3,4-Dihydro-2H-pyran", "Methanol", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Benzylamine is reacted with 2,2-difluoroethanol in the presence of sodium hydride to form the intermediate 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane.", "Step 2: The intermediate is then treated with 3,4-dihydro-2H-pyran in the presence of methanol and acetic acid to form the protected alcohol intermediate.", "Step 3: The protected alcohol intermediate is then deprotected using sodium bicarbonate in a mixture of water and ethyl acetate to yield the final product, '{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol'." ] }

CAS RN

2758001-22-6

Molecular Formula

C15H19F2NO2

Molecular Weight

283.3

Purity

95

Origin of Product

United States

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